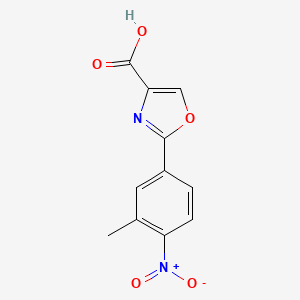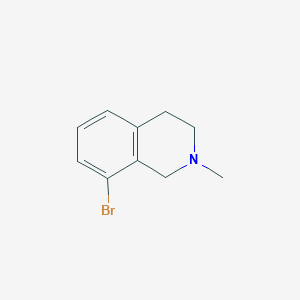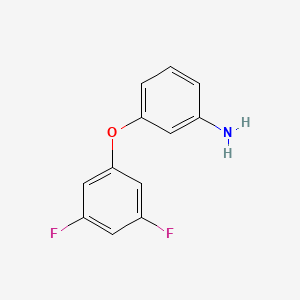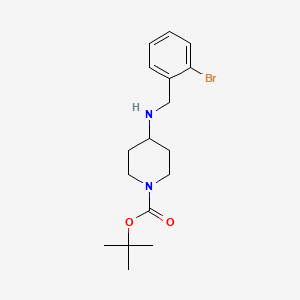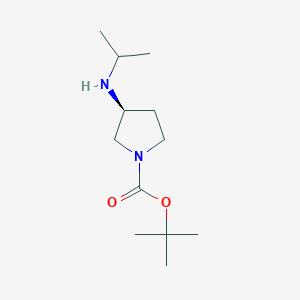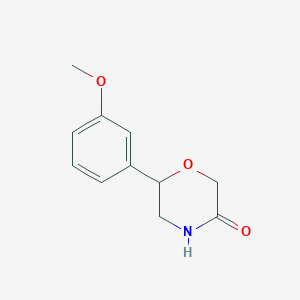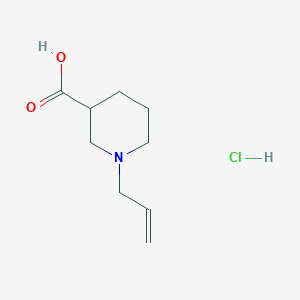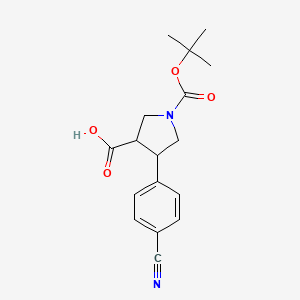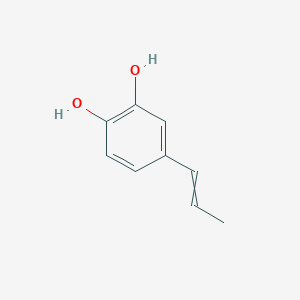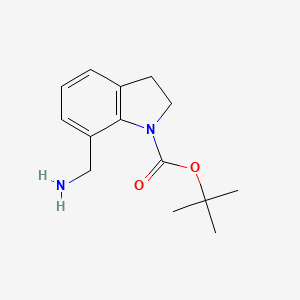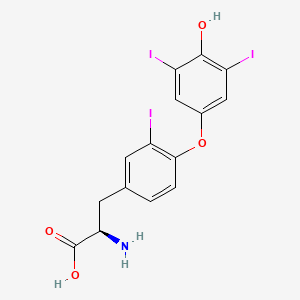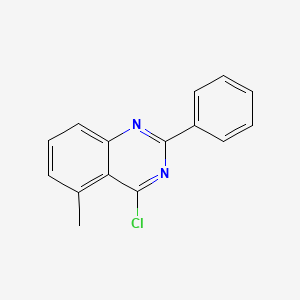
4-Chlor-5-methyl-2-phenyl-chinazolin
Übersicht
Beschreibung
4-Chloro-5-methyl-2-phenyl-quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. This compound features a quinazoline core with a phenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. Quinazoline derivatives have been studied for their anticancer, anti-inflammatory, and antiviral properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-aminobenzophenone with chloroacetonitrile in the presence of hydrochloric acid gas. This reaction forms 2-chloromethyl-4-methyl-quinazoline, which can be further modified to introduce the phenyl group.
Metal-Catalyzed Approaches: Another method involves the reaction of 2-chloromethyl-4-methyl-quinazoline with phenylhydrazine in the presence of a metal catalyst, such as iron(III) chloride, to introduce the phenyl group at the 2-position.
Industrial Production Methods: Industrial production of 4-Chloro-5-methyl-2-phenyl-quinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Quinazoline-4,5-dione derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-5-methyl-2-phenyl-quinazoline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including anticancer and anti-inflammatory properties. Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class of compounds to which 4-chloro-5-methyl-2-phenyl-quinazoline belongs, are known to exhibit a wide range of pharmacological activities . These activities include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure of the quinazoline derivative and its target.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as cell death in the case of anti-cancer activity .
Result of Action
Given the known activities of quinazoline derivatives, it is likely that the compound could have effects such as inhibition of cell growth or induction of cell death in the case of anti-cancer activity .
Biochemische Analyse
Biochemical Properties
4-Chloro-5-methyl-2-phenyl-quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including 4-Chloro-5-methyl-2-phenyl-quinazoline, have been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt cell signaling pathways that are crucial for cell growth and proliferation.
Cellular Effects
4-Chloro-5-methyl-2-phenyl-quinazoline affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway . This pathway is essential for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.
Molecular Mechanism
The molecular mechanism of 4-Chloro-5-methyl-2-phenyl-quinazoline involves its interaction with specific biomolecules. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways. Additionally, 4-Chloro-5-methyl-2-phenyl-quinazoline can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methyl-2-phenyl-quinazoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methyl-2-phenyl-quinazoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methyl-2-phenyl-quinazoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
4-Chloro-5-methyl-2-phenyl-quinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-Chloro-5-methyl-2-phenyl-quinazoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects.
Subcellular Localization
4-Chloro-5-methyl-2-phenyl-quinazoline exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: A core structure similar to quinazoline, often used in sedatives and hypnotics.
Methaqualone: A well-known quinazolinone derivative used as a sedative.
2-Chloromethyl-4-methyl-quinazoline: A precursor in the synthesis of 4-Chloro-5-methyl-2-phenyl-quinazoline.
Uniqueness: 4-Chloro-5-methyl-2-phenyl-quinazoline is unique due to its specific substitution pattern, which influences its biological activity and potential applications. Its chlorine and methyl groups contribute to its distinct chemical properties compared to other quinazoline derivatives.
This comprehensive overview highlights the significance of 4-Chloro-5-methyl-2-phenyl-quinazoline in scientific research and its potential applications across various fields
Eigenschaften
IUPAC Name |
4-chloro-5-methyl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDIIICHHISEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696120 | |
| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-13-4 | |
| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1501669.png)
